Juvenimicin A2 - 61417-47-8

Juvenimicin A2

Catalog Number: EVT-15319814
CAS Number: 61417-47-8
Molecular Formula: C30H51NO8
Molecular Weight: 553.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(14E)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,10,12,16-pentamethyl-4,17-dioxabicyclo[14.1.0]heptadec-14-ene-5,13-dione is an aminoglycoside.
Source and Classification

Juvenimicin A2 is classified as a macrolide antibiotic. It was discovered during studies aimed at isolating new antibiotics from rare actinomycetes. The Micromonospora genus is known for producing various bioactive compounds, including other macrolides and polyketides. The chemical structure of juvenimicin A2 contributes to its classification as a polyketide-derived natural product, which are known for their diverse biological activities .

Synthesis Analysis

Methods and Technical Details

The synthesis of juvenimicin A2 involves complex biosynthetic pathways typical of polyketide synthases (PKS). The gene cluster responsible for its biosynthesis includes multiple genes encoding various enzymes that contribute to the assembly and modification of the polyketide backbone.

  1. Polyketide Synthase Modules: The biosynthesis begins with the assembly of acyl building blocks through a modular PKS system. Each module typically contains several domains responsible for different reactions, including ketosynthase (KS), acyltransferase (AT), and reducing domains such as ketoreductase (KR) and enoylreductase (ER) .
  2. Reduction and Modification: The reducing regions within these modules facilitate the conversion of intermediates into their respective alcohols or ketones, influencing the final structure of the antibiotic . The presence of specific tailoring enzymes further modifies the core structure to yield juvenimicin A2.
Molecular Structure Analysis

Structure and Data

Juvenimicin A2 has a complex molecular structure characteristic of macrolides, featuring a large lactone ring. The detailed molecular formula is C15H15N3O5SC_{15}H_{15}N_3O_5S, with a molecular weight of approximately 349.4 g/mol. The structural elucidation has revealed key functional groups that contribute to its bioactivity.

  • Key Features:
    • Methyl group at position 6
    • Presence of sulfur in the structure
    • Multiple hydroxyl groups contributing to solubility and reactivity .
Chemical Reactions Analysis

Reactions and Technical Details

Juvenimicin A2 undergoes several chemical reactions typical for macrolide antibiotics:

  1. Hydrolysis: Under acidic or basic conditions, juvenimicin A2 can undergo hydrolysis, leading to the formation of various degradation products.
  2. Oxidation: The presence of hydroxyl groups allows for potential oxidation reactions, which can modify its antibacterial properties.
  3. Substitution Reactions: Functional groups on the molecule can participate in nucleophilic substitution reactions, further diversifying its chemical behavior .
Mechanism of Action

Process and Data

The mechanism of action for juvenimicin A2 primarily involves inhibition of bacterial protein synthesis. This occurs through binding to the bacterial ribosome, disrupting the translation process essential for bacterial growth and reproduction.

  • Binding Site: Juvenimicin A2 targets the 50S ribosomal subunit, similar to other macrolides, effectively blocking peptide bond formation.
  • Antibacterial Spectrum: Its activity is particularly noted against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with varying efficacy against some Gram-negative bacteria .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Juvenimicin A2 exhibits specific physical and chemical properties that are crucial for its functionality:

  • Solubility: It is generally soluble in organic solvents but has limited solubility in water due to its hydrophobic lactone ring.
  • Stability: The compound is stable under neutral pH conditions but may degrade under extreme pH levels or prolonged exposure to light.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range characteristic of macrolides .
Applications

Scientific Uses

Juvenimicin A2 holds potential applications in various scientific fields:

  1. Antibacterial Research: It serves as a model compound for studying antibiotic resistance mechanisms in bacteria.
  2. Pharmaceutical Development: Due to its unique structure and efficacy against resistant strains, it is investigated for potential development into new therapeutic agents.
  3. Biochemical Studies: Its interaction with ribosomal components provides insights into protein synthesis inhibition mechanisms, aiding in drug design against bacterial infections .
Introduction to Juvenimicin A2: Discovery and Significance in Antibiotic Research

Historical Context of Macrolide Antibiotics and Emergence of Juvenimicin A2

Juvenimicin A2 belongs to a series of macrolide antibiotics first isolated in the mid-1970s from Micromonospora species. This discovery occurred during a critical period when researchers were intensively screening soil actinomycetes for novel antimicrobial compounds to address rising antibiotic resistance. The juvenimicin complex (A1-A4 and B1-B4) was identified as a fat-soluble, basic antibiotic mixture exhibiting activity against Gram-positive bacteria and selected Gram-negative pathogens [1] [5]. Structurally, juvenimicins are characterized by a large macrolactone ring attached to deoxy sugar moieties, consistent with classic macrolide antibiotics [3] [6].

A landmark finding revealed that juvenimicin A3 was identical to rosamicin, a known macrolide, while juvenimicin A2 represented a distinct molecular entity with a methyl group at position C-6 instead of the formylmethyl group present in A3 [1]. This structural variation proved significant as it influenced both biological activity and stability profiles. The discovery expanded the chemical diversity of macrolides and provided new avenues for structure-activity relationship (SAR) studies during a period when antibiotic innovation was becoming increasingly urgent due to emerging resistance [1] [6].

Table 1: Key Historical Milestones in Juvenimicin Research

YearEventSignificance
1976Isolation of juvenimicin complex from Micromonospora chalcea var. izumensisDiscovery of eight novel macrolide components including Juvenimicin A2 [1]
1976Structural elucidation of juvenimicin componentsIdentification of C-6 methyl group as distinguishing feature of A2 [1]
1976Antimicrobial spectrum characterizationDemonstrated potency against Gram-positive pathogens [5]

Taxonomic Origins: Micromonospora chalcea var. izumensis as a Biosynthetic Source

Juvenimicin A2 is biosynthesized by the actinomycete strain T-1124, taxonomically classified as Micromonospora chalcea var. izumensis. This strain was distinguished from typical M. chalcea through comprehensive morphological, biochemical, and cultural characterization [5] [9]. Actinomycetes of the genus Micromonospora are renowned for producing clinically significant macrolides, with naming conventions designating compounds from this genus with the "-micin" suffix (e.g., rosamicin) [3] [6].

Fermentation optimization studies revealed that juvenimicin production was significantly enhanced by the addition of ferrous sulfate (0.1%) and magnesium sulfate (0.1%) to the culture medium [5]. The strain exhibited a remarkable capacity for producing structurally diverse macrolides, simultaneously generating the oligosaccharide antibiotic everninomicin alongside juvenimicins [5]. This biosynthetic versatility underscores the metabolic sophistication of Micromonospora species and positions them as valuable resources for antibiotic discovery.

Table 2: Characteristics of Juvenimicin-Producing Strain

Taxonomic ParameterCharacteristics
GenusMicromonospora
Species & Varietychalcea var. izumensis (Strain T-1124) [5] [9]
MorphologyForms well-branched substrate mycelium; produces single spores on aerial hyphae
Key Fermentation AdditivesFeSO4·7H2O (0.1%), MgSO4·7H2O (0.1%) [5]
Co-produced AntibioticsJuvenimicin complex, Everninomicin

Juvenimicin A2 in the Context of Antimicrobial Resistance Mitigation

The structural architecture of juvenimicin A2 presents features with potential implications for overcoming common resistance mechanisms. Its C-6 methyl group distinguishes it from many classical macrolides that possess bulkier substituents at this position [1]. This difference is pharmacologically relevant because common macrolide resistance mechanisms involve:

  • Efflux pumps (e.g., mef-encoded systems) that recognize specific chemical motifs
  • Enzymatic inactivation (esterases or phosphorylases) targeting vulnerable functional groups
  • Ribosomal methylation (erm genes) altering the drug binding site [2] [6]

Juvenimicin A2's antimicrobial spectrum includes activity against several Gram-positive pathogens, notably Staphylococcus aureus and Streptococcus species [5] [9]. While its potency against Gram-negative bacteria is generally limited, it exhibits notable activity against certain strains of Neisseria and Haemophilus [1]. This targeted activity profile aligns with the growing need for narrow-spectrum agents that exert less selective pressure for resistance development compared to broad-spectrum antibiotics [4].

Table 3: Comparative Antimicrobial Activity of Juvenimicin Components

OrganismJuvenimicin A2Juvenimicin A3 (Rosamicin)Erythromycin
Staphylococcus aureus++++++++++
Streptococcus pyogenes++++++++
Bacillus subtilis+++++++++
Neisseria gonorrhoeae+++±
Haemophilus influenzae±+-
Escherichia coli---

(Activity: - = None; ± = Marginal; + = Low; ++ = Moderate; +++ = High; ++++ = Very High) [1] [5]

In the contemporary antimicrobial resistance (AMR) landscape, juvenimicin A2 represents a chemical scaffold for designing novel analogs. Its core structure offers opportunities for semi-synthetic modification at multiple positions (C-6, C-11, C-12, and sugar moieties) to enhance activity, improve pharmacokinetics, or circumvent specific resistance determinants [6]. Research on similar macrolides demonstrates that strategic modifications can restore activity against strains expressing efflux-mediated or ribosomal methylation resistance mechanisms [2] [4]. As multidrug-resistant pathogens escalate into a global health crisis (projected to cause 10 million annual deaths by 2050), natural products like juvenimicin A2 provide critical starting points for next-generation antibiotic development [4] [8].

Table 4: Juvenimicin A2 Chemical Profile

PropertyDescription
Chemical NameJuvenimicin A2
CAS Registry Number61417-47-8 [9]
Molecular FormulaC30H51NO8 [9]
Molecular Weight553.73 g/mol [9]
Core Structure16-membered macrolide lactone ring
Key Distinguishing FeatureMethyl group at C-6 (instead of formylmethyl in rosamicin) [1]
Sugar MoietiesDesosamine, Mycaminose [1]

Properties

CAS Number

61417-47-8

Product Name

Juvenimicin A2

IUPAC Name

(14E)-9-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-7-hydroxy-2,8,10,12,16-pentamethyl-4,17-dioxabicyclo[14.1.0]heptadec-14-ene-5,13-dione

Molecular Formula

C30H51NO8

Molecular Weight

553.7 g/mol

InChI

InChI=1S/C30H51NO8/c1-10-24-20(6)28-30(7,39-28)12-11-22(32)16(2)13-17(3)27(19(5)23(33)15-25(34)37-24)38-29-26(35)21(31(8)9)14-18(4)36-29/h11-12,16-21,23-24,26-29,33,35H,10,13-15H2,1-9H3/b12-11+

InChI Key

NMAABBNXENXPAD-VAWYXSNFSA-N

Canonical SMILES

CCC1C(C2C(O2)(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(CC(O3)C)N(C)C)O)C)C)C)C

Isomeric SMILES

CCC1C(C2C(O2)(/C=C/C(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC3C(C(CC(O3)C)N(C)C)O)C)C)C)C

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